![molecular formula C17H26N4O B6469755 N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 2640953-65-5](/img/structure/B6469755.png)
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that features a unique combination of a pyrrolidine ring, an oxane (tetrahydropyran) ring, and a tetrahydroquinazoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multi-step organic synthesis. One common approach includes:
-
Formation of the Pyrrolidine Ring: : Starting from a suitable precursor such as 4-hydroxybutanal, the pyrrolidine ring can be constructed via cyclization reactions. This step often involves the use of reducing agents like sodium borohydride (NaBH4) and catalysts such as palladium on carbon (Pd/C).
-
Introduction of the Oxane Ring: : The oxane ring can be introduced through a nucleophilic substitution reaction where a hydroxyl group is replaced by an oxane moiety. This step may require reagents like tosyl chloride (TsCl) and bases such as triethylamine (TEA).
-
Construction of the Tetrahydroquinazoline Core: : This involves the condensation of an appropriate amine with a quinazoline precursor. Common reagents include ammonium acetate and acetic acid under reflux conditions.
-
Final Assembly: : The final step involves coupling the pyrrolidine-oxane intermediate with the tetrahydroquinazoline core. This can be achieved through amide bond formation using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be performed on the quinazoline moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : Nucleophilic substitution reactions can occur at various positions on the compound, especially where leaving groups are present. Common reagents include alkyl halides and bases like sodium hydride (NaH).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Coupling Agents: DCC, HOBt
Bases: TEA, NaH
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives, while reduction of the quinazoline moiety can yield tetrahydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on its potential therapeutic applications, including its use as an anti-inflammatory, antiviral, or anticancer agent. Studies are ongoing to determine its efficacy and safety in various disease models.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the compound.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates of enzymes, while the quinazoline moiety can interact with nucleic acids or proteins, modulating their function. The oxane ring adds to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-quinazolin-4-amine: Lacks the tetrahydro modification, which may affect its biological activity.
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-2-amine: Variation in the position of the amine group, which can lead to different interaction profiles with biological targets.
Uniqueness
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-2-4-16-15(3-1)17(19-12-18-16)20-13-5-8-21(11-13)14-6-9-22-10-7-14/h12-14H,1-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSFDRQQLRNSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)NC3CCN(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]propanoate](/img/structure/B6469672.png)
![1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6469680.png)
![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-3-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6469687.png)
![3-tert-butyl-8-(2-methyl-5-nitrobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6469696.png)
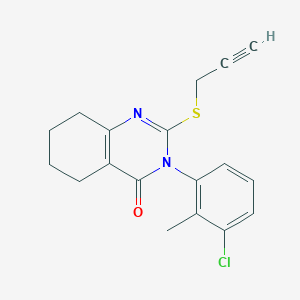
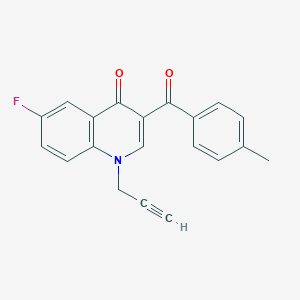
![1-benzyl-N-{2-[(2-methylpropyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6469707.png)
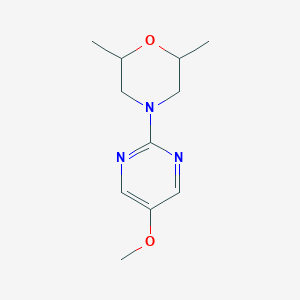
![2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6469730.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6469746.png)
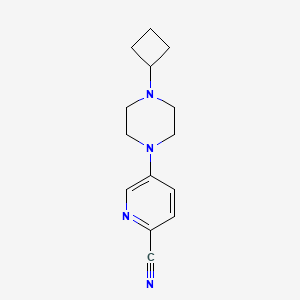
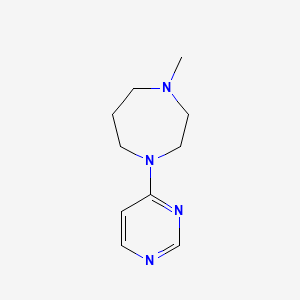
![1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-3-yl]pyrrolidine-3-carboxamide](/img/structure/B6469773.png)

